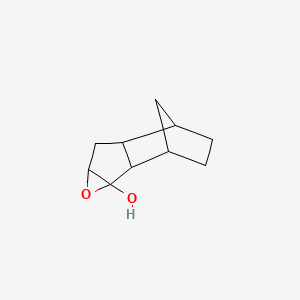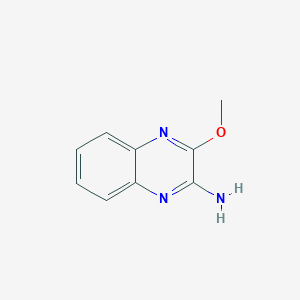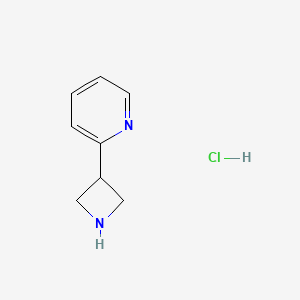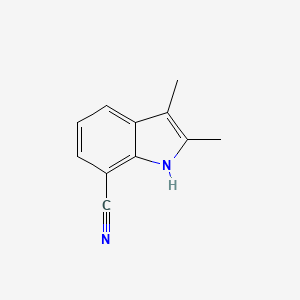
3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method might include the cyclization of a suitable precursor molecule containing amino and chloro substituents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chlorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-chloropyrazine-2(1H)-one: Lacks the ethyl group.
3-Amino-1-ethylpyrazin-2(1H)-one: Lacks the chlorine atom.
5-Chloro-1-ethylpyrazin-2(1H)-one: Lacks the amino group.
Uniqueness
3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one is unique due to the presence of both amino and chloro substituents along with the ethyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H8ClN3O |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
3-amino-5-chloro-1-ethylpyrazin-2-one |
InChI |
InChI=1S/C6H8ClN3O/c1-2-10-3-4(7)9-5(8)6(10)11/h3H,2H2,1H3,(H2,8,9) |
InChI Key |
AJCIIPUZZSAPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C(C1=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11913706.png)

![1-Azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11913713.png)







![[Ethenyl(dimethyl)silyl] butanoate](/img/structure/B11913746.png)

![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile](/img/structure/B11913760.png)

